molecular formula C17H19NO4 B12497372 (Tert-butylcarbamoyl)(phenyl)methyl furan-2-carboxylate

(Tert-butylcarbamoyl)(phenyl)methyl furan-2-carboxylate

Cat. No.: B12497372
M. Wt: 301.34 g/mol
InChI Key: KNBLLRFDDCHRRA-UHFFFAOYSA-N
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Description

(Tert-butylcarbamoyl)(phenyl)methyl furan-2-carboxylate is an organic compound that features a furan ring substituted with a tert-butylcarbamoyl group and a phenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Tert-butylcarbamoyl)(phenyl)methyl furan-2-carboxylate typically involves the reaction of furan-2-carboxylic acid with tert-butyl isocyanate and a phenylmethyl halide under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(Tert-butylcarbamoyl)(phenyl)methyl furan-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The carbonyl group in the furan ring can be reduced to form alcohol derivatives.

    Substitution: The tert-butylcarbamoyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Alcohol derivatives of the furan ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(Tert-butylcarbamoyl)(phenyl)methyl furan-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (Tert-butylcarbamoyl)(phenyl)methyl furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (phenylmethylene)carbamate: A similar compound with a tert-butylcarbamoyl group and a phenylmethylene group.

    Furan-2-carboxylic acid derivatives: Compounds with similar furan ring structures but different substituents.

Uniqueness

(Tert-butylcarbamoyl)(phenyl)methyl furan-2-carboxylate is unique due to its combination of a furan ring with both a tert-butylcarbamoyl group and a phenylmethyl group. This unique structure imparts specific chemical and physical properties that make it valuable for various applications in research and industry.

Properties

Molecular Formula

C17H19NO4

Molecular Weight

301.34 g/mol

IUPAC Name

[2-(tert-butylamino)-2-oxo-1-phenylethyl] furan-2-carboxylate

InChI

InChI=1S/C17H19NO4/c1-17(2,3)18-15(19)14(12-8-5-4-6-9-12)22-16(20)13-10-7-11-21-13/h4-11,14H,1-3H3,(H,18,19)

InChI Key

KNBLLRFDDCHRRA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C(C1=CC=CC=C1)OC(=O)C2=CC=CO2

Origin of Product

United States

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